molecular formula C17H14N2 B12561035 4-Phenyl-4,9-dihydro-3H-beta-carboline CAS No. 203394-24-5

4-Phenyl-4,9-dihydro-3H-beta-carboline

Cat. No.: B12561035
CAS No.: 203394-24-5
M. Wt: 246.31 g/mol
InChI Key: BWYMDVGOFWJYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-4,9-dihydro-3H-beta-carboline is a compound belonging to the beta-carboline family, which is a class of heterocyclic compounds known for their diverse biological activities. These compounds are characterized by a tricyclic structure that includes a pyridine-fused indole framework .

Preparation Methods

The synthesis of 4-Phenyl-4,9-dihydro-3H-beta-carboline can be achieved through various methods. One common synthetic route involves the Bischler-Napieralski reaction on beta-phenyltryptamine . This reaction typically requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. Another method involves the thermolysis of substituted 4-aryl-3-azidopyridines . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

4-Phenyl-4,9-dihydro-3H-beta-carboline undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

4-Phenyl-4,9-dihydro-3H-beta-carboline can be compared with other beta-carboline derivatives such as harmane, harmine, and harmaline . These compounds share a similar tricyclic structure but differ in their degree of saturation and functional groups. For example, harmine is known for its ability to inhibit the enzyme monoamine oxidase, while harmaline has hallucinogenic properties . The unique structural features of this compound contribute to its distinct biological activities and applications.

Properties

CAS No.

203394-24-5

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

4-phenyl-4,9-dihydro-3H-pyrido[3,4-b]indole

InChI

InChI=1S/C17H14N2/c1-2-6-12(7-3-1)14-10-18-11-16-17(14)13-8-4-5-9-15(13)19-16/h1-9,11,14,19H,10H2

InChI Key

BWYMDVGOFWJYSR-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=N1)NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.